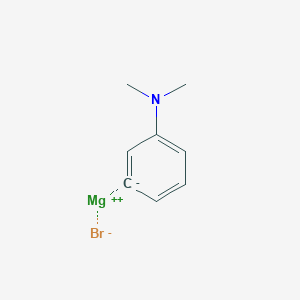

3-n,n-Dimethylanilinemagnesium bromide

Overview

Description

3-n,n-Dimethylanilinemagnesium bromide is a chemical compound used extensively in scientific research. It is a versatile material that finds applications in organic synthesis and catalysis. It is also known as 4-(N,N-Dimethyl)aniline magnesium bromide .

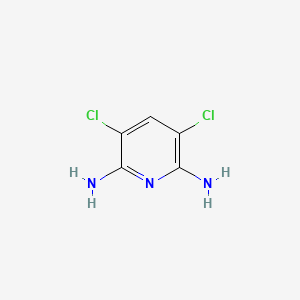

Molecular Structure Analysis

The molecular formula of this compound is C8H10BrMgN . The compound contains a magnesium atom that is bonded to a bromine atom and a dimethylaniline group . The dimethylaniline group consists of a benzene ring with a nitrogen atom substituted with two methyl groups .

Scientific Research Applications

1. Synthesis and Chemical Reactions

Organomagnesium compounds are fundamental in organic synthesis, enabling the formation of complex molecules through various reaction pathways. For instance, the addition of methyl Grignard reagents to germasilenes and digermenes showcases unusual ligand exchange reactions, leading to the synthesis of germanes upon hydrolysis (Dixon, Netherton, & Baines, 1998). Similarly, Suzuki reactions involving 3,5-dimethylphenylmagnesium bromide illustrate the utility of organomagnesium compounds in cross-coupling reactions to produce complex organic molecules efficiently (Winkle & Schaab, 2001).

2. Material Science and Nanotechnology

Organomagnesium compounds find applications in material science, particularly in the synthesis and modification of nanoparticles. Magnetically enhanced cytotoxicity studies on selenium-ferroferric oxide nanocomposites highlight the role of organomagnesium compounds in creating materials with potential applications in magneto-chemotherapy (Zhou et al., 2010).

3. Structural and Mechanistic Studies

The structure and behavior of Grignard reagents in solutions, such as ethylmagnesium bromide, provide insights into their reactivity and association degrees. Studies on the association of ethylmagnesium compounds in diisopropyl ether help understand the fundamental properties of these reagents, which is crucial for their effective application in synthesis (Voorbergen, Blomberg, & Bickelhaupt, 1972). Additionally, X-ray diffraction techniques offer detailed views of the molecular structures, such as the dimeric ethylmagnesium bromide/diisopropyl ether complex, shedding light on factors governing complex formation and stability (Spek et al., 1974).

Safety and Hazards

The safety data sheet for 4-(N,N-Dimethyl)aniline magnesium bromide indicates that it is classified as having acute oral toxicity (Category 4), being a flammable liquid (Category 2), causing skin corrosion (Category 1B), causing serious eye damage (Category 1), and being suspected of causing cancer (Category 2) . It may also cause respiratory irritation and drowsiness or dizziness .

properties

IUPAC Name |

magnesium;N,N-dimethylaniline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-4,6-7H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMYYBDMDQNZQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

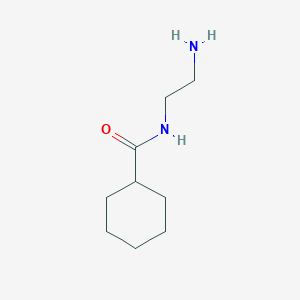

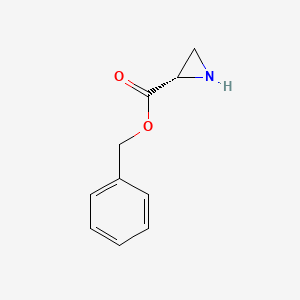

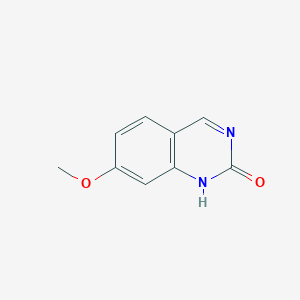

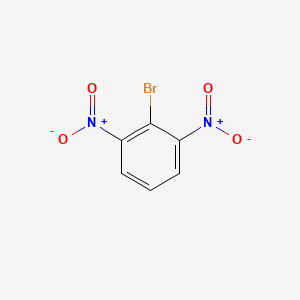

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)

![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/no-structure.png)